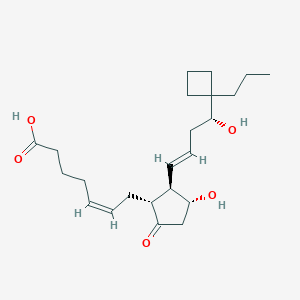

EP2 receptor agonist 4

Description

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVBXPOYFHMZAS-QTUFFCAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the EP2 Receptor Agonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) is a G protein-coupled receptor (GPCR) that has emerged as a critical mediator in a wide array of physiological and pathological processes. Its involvement in inflammation, cancer, neuroprotection, and immune regulation makes it a compelling target for therapeutic intervention.[1] Activation of the EP2 receptor by its endogenous ligand PGE2 or synthetic agonists initiates a complex network of intracellular signaling cascades. This guide provides a detailed examination of the core mechanisms of action of EP2 receptor agonists, focusing on the canonical G protein-dependent pathway, the G protein-independent β-arrestin pathway, and other associated signaling networks. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to facilitate a comprehensive understanding for professionals in research and drug development.

Core Signaling Pathways of EP2 Receptor Activation

The EP2 receptor, a member of the rhodopsin-like receptor family, transduces signals primarily through G protein-dependent and independent mechanisms.[2][3] These pathways are not mutually exclusive and can engage in significant crosstalk, leading to diverse and context-dependent cellular outcomes.[1]

G Protein-Dependent Signaling: The Canonical Gαs-cAMP Axis

The classical and most well-characterized mechanism of EP2 receptor action is mediated by its coupling to the stimulatory G protein, Gαs.[4]

-

Ligand Binding and Gαs Activation: Upon binding of an agonist like PGE2 or butaprost, the EP2 receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein.[5] This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[2]

-

Adenylyl Cyclase and cAMP Production: The activated Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme embedded in the plasma membrane.[1][6] AC catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7]

-

Downstream cAMP Effectors: The elevation of intracellular cAMP levels triggers the activation of two main effector families:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[1][8] Activated PKA phosphorylates a multitude of downstream substrates, including the transcription factor cAMP Responsive Element Binding Protein (CREB).[6][9] The PKA-CREB pathway is crucial for mediating neuroprotection, neuronal plasticity, and the regulation of gene expression, such as cytochrome P450 aromatase.[1][10]

-

Exchange Protein Activated by cAMP (Epac): As an alternative cAMP sensor, Epac (isoforms Epac1 and Epac2) is also activated upon cAMP binding.[1] Epac functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[11] The cAMP-Epac-Rap1 signaling axis has been predominantly linked to the accentuation of chronic inflammation and neurotoxicity.[1][12][13]

-

G Protein-Independent Signaling: The β-Arrestin Pathway

Beyond canonical G protein coupling, EP2 receptor agonists can trigger a distinct signaling cascade via the scaffold protein β-arrestin. This pathway is critical for cellular proliferation and migration, particularly in the context of cancer.[1]

-

Receptor Phosphorylation and β-Arrestin Recruitment: Following agonist binding, the EP2 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This post-translational modification creates a binding site for β-arrestin 1.[1]

-

Formation of a Signaling Complex: β-arrestin 1 acts as an adaptor protein, recruiting the non-receptor tyrosine kinase Src to the receptor.[1][14] This results in the formation of a tertiary EP2–β-arrestin1–p-Src complex.[3]

-

Transactivation of EGFR: The activated Src kinase within this complex then phosphorylates and transactivates the Epidermal Growth Factor Receptor (EGFR).[1][3][4]

-

Downstream Cascades: EGFR activation initiates several pro-proliferative and survival pathways, including:

This β-arrestin-mediated pathway has been shown to promote tumor cell activities and is a key mechanism in G protein-independent signaling.[1][14]

Other Associated Pathways

-

GSK-3β/β-catenin Pathway: Activation of the EP2 receptor can also lead to the stimulation of the β-catenin pathway. The Gβγ subunits, liberated upon Gαs activation, can directly activate the PI3K/Akt pathway.[1] Akt then phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β).[2][4] This inactivation prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of genes associated with cell growth, such as c-myc and cyclin D1.[1][4]

Quantitative Data Summary

The functional outcomes of EP2 receptor activation have been characterized using various agonists and inhibitors. The following tables summarize key quantitative findings from the literature.

Table 1: Effects of Selective EP2 Receptor Agonists

| Agonist | Model / Cell Type | Concentration | Observed Effect | Implicated Pathway | Citation(s) |

|---|---|---|---|---|---|

| Butaprost | Primary Neuronal Cultures | 10 µM | Protection against NMDA-induced excitotoxicity | cAMP/PKA | [1][10] |

| Butaprost | Prostate Tumor Cells | - | Promotes cell growth and invasion | - | [1] |

| Butaprost | Rat Microglia | - | Induces cAMP formation; modulates inflammatory mediator mRNA | cAMP/Epac | [12] |

| ONO-AE1-259-01 | Rat Model of Retinal Degeneration | - | Prevents NMDA-induced excitotoxic injuries | - | [8] |

| CP-533,536 | Canine Model of Bone Fracture | - | Accelerates bone healing | - |[8] |

Table 2: Inhibitors Used in Elucidating EP2 Signaling

| Inhibitor | Target | Model / Cell Type | Effect on EP2 Signaling | Citation(s) |

|---|---|---|---|---|

| H-89 | PKA | Primary Keratinocytes | Reduces PGE2-induced CREB phosphorylation | [9] |

| KT-5720 | PKA | Cultured Neurons | Abolishes neuroprotective effects of EP2 activation | [1] |

| PP2 | Src Family Kinases | Mouse Skin Keratinocytes | Reduces butaprost-induced EGFR activation | [14] |

| AG1478 | EGFR | Mouse Skin Keratinocytes | Reduces butaprost-induced Akt and ERK1/2 activation |[14] |

Table 3: Downstream Gene and Protein Regulation by EP2 Activation

| Target Gene/Protein | Regulation | Context / Cell Type | Implicated Pathway | Citation(s) |

|---|---|---|---|---|

| IL-6, iNOS, COX-2 | Upregulation | Classically Activated Microglia | cAMP/Epac | [1][12] |

| TNF-α, IL-10 | Downregulation | Classically Activated Microglia | cAMP/Epac | [12] |

| IL-10 | Downregulation | LPS-elicited Microglia | β-arrestin | [15][16] |

| c-Myc, VEGF | Upregulation | Mesenchymal Stem Cells | PKA and Epac | [1] |

| Snail | Upregulation | Hepatocellular Carcinoma Cells | - | [4] |

| Aromatase | Upregulation | Breast Cancer | cAMP/PKA/CREB |[1][4] |

Detailed Experimental Protocols

The following methodologies are fundamental to investigating the EP2 receptor mechanism of action.

cAMP Measurement Assay

Objective: To quantify the intracellular accumulation of cAMP following EP2 receptor stimulation.

Methodology (FRET-based):

-

Cell Culture and Transfection: Culture cells of interest (e.g., RAW 264.7 macrophages or HEK293 cells) in appropriate media. Transfect cells with a FRET-based cAMP biosensor (e.g., t-Epac-vv) using a suitable transfection reagent like FuGENE HD. Allow 24-48 hours for sensor expression.[17][18]

-

Cell Plating: Plate transfected cells in imaging-appropriate dishes (e.g., 96-well microplates or glass-bottom dishes).

-

Stimulation: Replace culture medium with a phenol (B47542) red-free imaging buffer. Acquire a baseline fluorescence reading. Add the EP2 agonist (e.g., Butaprost or PGE2) at the desired concentration.

-

Imaging and Analysis: Perform time-lapse imaging using a fluorescence microscope equipped for FRET. Excite the donor fluorophore (e.g., CFP) and measure emission from both the donor and acceptor (e.g., YFP). The FRET ratio (Acceptor/Donor) is calculated over time. An increase in cAMP disrupts FRET, leading to a decrease in the ratio, which is then inverted and normalized to represent the cAMP response.[18]

Co-immunoprecipitation (Co-IP) for Protein Complex Detection

Objective: To demonstrate the physical interaction between EP2, β-arrestin1, and Src.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., mouse skin keratinocytes) with the EP2 agonist (e.g., butaprost) for a specified time. Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[3]

-

Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate and incubate it overnight at 4°C with an antibody against one of the target proteins (e.g., anti-β-arrestin1). A non-specific IgG should be used as a negative control.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and dissociate the complexes. Analyze the eluted proteins by Western blotting using antibodies against the other proteins of the expected complex (e.g., anti-EP2 and anti-p-Src).[3]

Western Blotting for Phospho-Protein Detection

Objective: To measure the activation of downstream kinases like CREB, Akt, and ERK by detecting their phosphorylated forms.

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Starve cells of serum for several hours if necessary to reduce baseline kinase activity. Treat with EP2 agonist for various time points.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Separate proteins by molecular weight on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-CREB) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The membrane should be stripped and re-probed for the total protein (e.g., total CREB) to confirm equal loading.[9]

Conclusion

The mechanism of action for EP2 receptor agonists is multifaceted, extending beyond the classical Gαs-cAMP pathway to include critical G protein-independent signaling via β-arrestin. The choice of signaling route is likely cell-type and context-dependent, dictating whether the outcome is neuroprotective, pro-inflammatory, or pro-tumorigenic.[1] A thorough understanding of these divergent pathways is essential for the rational design of biased agonists or antagonists that can selectively modulate a specific branch of EP2 signaling. Such targeted approaches hold the promise of harnessing the therapeutic benefits of EP2 activation while minimizing potential adverse effects, paving the way for novel treatments in oncology, immunology, and neurodegenerative disease.

References

- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Ligand recognition, unconventional activation, and G protein coupling of the prostaglandin E2 receptor EP2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are EP2 agonists and how do they work? [synapse.patsnap.com]

- 8. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective function of the PGE2 EP2 receptor in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 activates Rap1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: involvement of Epac1 and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The prostaglandin E2 receptor, EP2, stimulates keratinocyte proliferation in mouse skin by G protein-dependent and {beta}-arrestin1-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PGE2 inhibits IL-10 production via EP2-mediated β-arrestin signaling in neuroinflammatory condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PGE2 Inhibits IL-10 Production via EP2-Mediated β-Arrestin Signaling in Neuroinflammatory Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 18. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of the EP2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the four primary downstream signaling pathways activated by the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The content herein is intended to equip researchers and drug development professionals with the detailed knowledge required to investigate and target this crucial receptor.

Introduction

The EP2 receptor, a G-protein coupled receptor (GPCR), is a key mediator of the physiological and pathological effects of PGE2. Its activation initiates a cascade of intracellular events that influence a wide range of cellular processes, from inflammation and immune responses to cell proliferation and neuroprotection. Understanding the distinct downstream signaling pathways of the EP2 receptor is paramount for the development of selective agonists and antagonists with targeted therapeutic effects. This guide delineates the four major signaling cascades initiated by EP2 receptor activation: the canonical Gαs-cAMP-PKA pathway, the alternative cAMP-Epac pathway, the G-protein independent β-arrestin pathway, and the PI3K/Akt pathway.

Core Signaling Pathways

The activation of the EP2 receptor by an agonist, such as its endogenous ligand PGE2 or the selective agonist Butaprost, leads to the engagement of multiple intracellular signaling cascades. These can be broadly categorized into G-protein dependent and G-protein independent pathways.

Gαs-cAMP-PKA Signaling Pathway

This is the canonical and most well-characterized signaling pathway for the EP2 receptor. As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream substrates, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in a variety of cellular functions.

Caption: The Gαs-cAMP-PKA signaling pathway initiated by EP2 receptor activation.

cAMP-Epac Signaling Pathway

In addition to PKA, cAMP can also directly activate another effector protein known as Exchange protein directly activated by cAMP (Epac). Epac proteins act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The activation of the cAMP-Epac-Rap1 axis has been implicated in various cellular processes, including cell adhesion, proliferation, and inflammation, often with distinct outcomes compared to the PKA branch of cAMP signaling.

Caption: The cAMP-Epac signaling pathway downstream of the EP2 receptor.

β-arrestin-Dependent Signaling Pathway

Upon agonist binding, the EP2 receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This interaction not only mediates receptor desensitization and internalization but also initiates a distinct, G-protein independent signaling cascade. β-arrestin can act as a scaffold, bringing together various signaling molecules. In the context of the EP2 receptor, β-arrestin recruitment has been shown to lead to the activation of the tyrosine kinase Src, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This transactivation can subsequently trigger downstream pathways such as the PI3K/Akt and Ras/ERK pathways, promoting cell proliferation and migration.

Caption: The β-arrestin-dependent signaling pathway of the EP2 receptor.

PI3K/Akt Signaling Pathway

Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway by the EP2 receptor is a critical event in cell survival and proliferation. While this pathway can be initiated through β-arrestin-mediated EGFR transactivation as described above, some evidence also suggests a more direct mode of activation. Although primarily coupled to Gαs, there are reports suggesting that under certain conditions, GPCRs like EP2 might also couple to Gαi, which can lead to the activation of PI3K. The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that regulates a host of downstream targets involved in cell survival, growth, and metabolism.

Caption: The PI3K/Akt signaling pathway activated by the EP2 receptor.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the selective EP2 agonist Butaprost across different signaling pathways. It is important to note that direct comparative studies measuring the potency and efficacy of a single agonist across all four pathways in the same cellular context are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental systems used.

Table 1: Potency of Butaprost in cAMP Accumulation Assays

| Cell Line | Assay Type | EC50 (nM) | Reference |

| Murine EP2-transfected cells | Radioligand binding displacement | Ki of 2.4 µM | [1] |

| hEP2-HEK293/EBNA cells | Not specified | ~33 | [1] |

| Human Neutrophils | Chemotaxis Inhibition | 106.4 ± 63 | [2] |

| SK-N-AS (Neuroblastoma) | TR-FRET | 170 | [3] |

Table 2: Qualitative and Semi-Quantitative Assessment of Downstream Signaling Events

| Pathway Component | Assay Type | Agonist | Observation | Reference |

| CREB Phosphorylation | Western Blot | Butaprost | Increased phosphorylation at Ser133 | [4] |

| Akt Phosphorylation | Western Blot | Butaprost | Increased phosphorylation at Ser473 | |

| β-arrestin Recruitment | Not specified | Butaprost | Induces β-arrestin1-Src complex formation | |

| Rap1 Activation | Pulldown Assay | 8-CPT-2Me-cAMP (Epac agonist) | Increased Rap1-GTP levels | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Experimental Workflow: Investigating EP2 Signaling

Caption: A generalized experimental workflow for studying EP2 receptor signaling pathways.

Protocol 1: cAMP Accumulation Assay (ELISA-based)

-

Cell Culture and Treatment:

-

Seed cells expressing the EP2 receptor in a 24-well plate at an appropriate density and culture overnight.

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of the EP2 agonist (e.g., Butaprost) or vehicle control and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl.

-

Incubate at room temperature for 20 minutes with gentle agitation.

-

Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris.

-

-

cAMP Quantification (ELISA):

-

Use a commercially available cAMP ELISA kit and follow the manufacturer's instructions.

-

Briefly, transfer the supernatant from the cell lysates to the ELISA plate.

-

Add the cAMP-HRP conjugate and the anti-cAMP antibody.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cAMP concentration based on a standard curve.

-

Protocol 2: PKA Activity Assay (Kemptide-based)

-

Cell Culture, Treatment, and Lysis:

-

Follow the cell culture and treatment steps as described in Protocol 1.

-

After treatment, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

PKA Activity Measurement:

-

Use a commercially available PKA activity assay kit (e.g., based on the phosphorylation of the synthetic peptide Kemptide).

-

In a microplate, combine a defined amount of protein lysate with the PKA substrate (Kemptide), ATP, and the reaction buffer.

-

Incubate at 30°C for the recommended time (e.g., 30-90 minutes).

-

Stop the reaction and detect the phosphorylated Kemptide (B1673388) using a specific antibody and a colorimetric or fluorescent detection method as per the kit's instructions.[5][6][7]

-

Measure the signal and calculate the PKA activity relative to a standard or control.

-

Protocol 3: Epac Activation Assay (Rap1 Pulldown)

-

Cell Culture, Treatment, and Lysis:

-

Follow the cell culture and treatment steps as in Protocol 1.

-

Lyse the cells in an ice-cold lysis buffer containing MgCl2 and protease inhibitors.[8]

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

Rap1-GTP Pulldown:

-

Incubate the cell lysates with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.[8][9] The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against Rap1.

-

Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the band intensity to determine the amount of active Rap1-GTP.

-

Normalize the results to the total Rap1 levels in the input lysates.

-

Protocol 4: β-arrestin Recruitment Assay (DiscoverX PathHunter®)

-

Cell Plating:

-

Use a cell line stably co-expressing the EP2 receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.

-

Plate the cells in a white, clear-bottom 96-well or 384-well microplate at the density recommended by the manufacturer and incubate overnight.[10][11]

-

-

Agonist Treatment:

-

Prepare a serial dilution of the EP2 agonist in the appropriate assay buffer.

-

Add the agonist to the cells and incubate for 90 minutes at 37°C.[11]

-

-

Detection:

-

Add the PathHunter® detection reagents, which include a substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

The signal intensity is directly proportional to the extent of β-arrestin recruitment.

-

Protocol 5: Western Blot for CREB and Akt Phosphorylation

-

Cell Culture, Treatment, and Lysis:

-

Follow the cell culture and treatment steps as in Protocol 1.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cleared lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) or phosphorylated Akt (Ser473) overnight at 4°C. Recommended antibody dilutions are typically 1:1000 to 1:8000.[12][13]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CREB or total Akt.

-

Quantify the band intensities to determine the fold-change in phosphorylation.

-

Conclusion

The EP2 receptor utilizes a complex and multifaceted signaling network to exert its diverse biological effects. The four primary downstream pathways—Gαs-cAMP-PKA, cAMP-Epac, β-arrestin, and PI3K/Akt—can be activated to varying degrees depending on the cellular context, agonist concentration, and duration of stimulation. A thorough understanding of these pathways and the experimental methodologies to dissect them is crucial for the rational design of novel therapeutics targeting the EP2 receptor. This guide provides a foundational framework for researchers to explore the intricate signaling of this important prostaglandin receptor. Further research is warranted to elucidate the precise interplay and potential for biased agonism across these distinct signaling arms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. promega.com [promega.com]

- 7. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 9. content.abcam.com [content.abcam.com]

- 10. gladstone.org [gladstone.org]

- 11. benchchem.com [benchchem.com]

- 12. Phospho-CREB1 (Ser133) antibody (28792-1-AP) | Proteintech [ptglab.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide on EP2 Receptor Agonist Butaprost and cAMP Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E-type prostanoid receptor 2 (EP2) agonist, Butaprost, and its activation of the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). This document details the underlying signaling pathways, quantitative pharmacological data, and explicit experimental protocols relevant to the study of EP2 receptor agonism.

Introduction to the EP2 Receptor and Butaprost

The EP2 receptor is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligand prostaglandin (B15479496) E2 (PGE2).[1][2] It is one of four subtypes of PGE2 receptors (EP1-4) and is involved in a variety of physiological processes, including inflammation, vasodilation, and immune modulation. The EP2 receptor is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1][3]

Butaprost is a selective agonist for the EP2 receptor, making it a valuable tool for studying the specific functions of this receptor subtype.[4][5][6] Its selectivity allows researchers to investigate EP2-mediated signaling pathways without the confounding effects of activating other EP receptor subtypes.[6]

The EP2 Receptor Signaling Pathway

Upon binding of an agonist such as Butaprost, the EP2 receptor undergoes a conformational change that facilitates its interaction with the heterotrimeric G protein, Gαs. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated, GTP-bound Gαs subunit then stimulates adenylyl cyclase, an enzyme embedded in the plasma membrane. Adenylyl cyclase catalyzes the cyclization of ATP into cAMP. The accumulation of intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA).[1][3] PKA, in turn, phosphorylates a multitude of cellular proteins, thereby regulating a wide array of cellular functions. In some cellular contexts, cAMP can also activate other effectors, such as Exchange Proteins Activated by cAMP (Epacs).[1][2]

Quantitative Data for Butaprost

The following table summarizes the quantitative data for Butaprost's activity at the EP2 receptor, compiled from various studies.

| Parameter | Species/Cell Type | Value | Reference |

| EC50 | Rat Primary Microglia | 0.5 µM | [7] |

| EC50 | Murine EP2 Receptor | 33 nM | [5] |

| Ki | Murine EP2 Receptor | 2.4 µM | [5][8] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the binding affinity of a drug to a receptor.

Experimental Protocols

Cell Culture for EP2 Receptor Analysis

Successful investigation of EP2 receptor activation begins with proper cell culture techniques. Many studies utilize cell lines that endogenously express the EP2 receptor or engineered cell lines that overexpress the receptor.

Materials:

-

CHO-K1 or HEK293 cell line (or other suitable cell line)

-

F-12K nutrient medium (for CHO-K1) or DMEM (for HEK293)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell dissociation buffer (e.g., Trypsin-EDTA)

-

T175 flasks and multi-well plates

Protocol:

-

Culture cells in T175 flasks at 37°C in a humidified atmosphere with 5% CO2. The culture medium should be supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For adherent cells, once they reach 60-80% confluency, remove the medium and wash the cells with PBS.[9]

-

Add cell dissociation buffer and incubate at 37°C until the cells detach.[9]

-

Neutralize the dissociation buffer with complete growth medium and centrifuge the cells.

-

Resuspend the cell pellet in the appropriate buffer for the downstream assay.[9]

-

For suspension cells, they can be directly collected, centrifuged, and resuspended.[9]

cAMP Accumulation Assay

This protocol outlines a general method for measuring Butaprost-induced cAMP accumulation using an ELISA-based approach.

Materials:

-

EP2-expressing cells

-

Butaprost

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)

-

Stimulation buffer

-

Cell lysis buffer

-

cAMP ELISA kit

Protocol:

-

Seed the EP2-expressing cells in a multi-well plate and allow them to adhere overnight.

-

The following day, starve the cells in serum-free medium for a designated period.

-

Pre-treat the cells with a PDE inhibitor for 30 minutes to prevent the degradation of cAMP.[10]

-

Stimulate the cells with varying concentrations of Butaprost for 5-10 minutes.[10]

-

Lyse the cells using the provided lysis buffer.[10]

-

Perform the cAMP ELISA according to the manufacturer's instructions to determine the intracellular cAMP concentration.[10]

-

Normalize the cAMP concentration to the protein concentration of each sample.[10]

Receptor Binding Assay

A receptor binding assay can be used to determine the affinity of Butaprost for the EP2 receptor. This typically involves a competition assay with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the EP2 receptor

-

Radiolabeled PGE2 (e.g., [3H]PGE2)

-

Butaprost (unlabeled competitor)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare cell membranes from a cell line overexpressing the EP2 receptor.[11][12]

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled PGE2 and varying concentrations of unlabeled Butaprost.

-

Allow the binding reaction to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The data can then be analyzed to determine the inhibitory constant (Ki) of Butaprost.

Conclusion

Butaprost is a potent and selective agonist of the EP2 receptor, making it an indispensable pharmacological tool for elucidating the receptor's role in health and disease. Its ability to robustly stimulate the Gαs-adenylyl cyclase-cAMP signaling cascade has been well-documented. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the EP2 receptor.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. revvity.com [revvity.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

The Role of Prostaglandin E2 Receptor 2 (EP2) Agonists in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor, has emerged as a significant modulator of the inflammatory cascade within the central nervous system (CNS). Activation of the EP2 receptor, primarily expressed on microglia and neurons, triggers complex downstream signaling pathways that can paradoxically mediate both neuroprotective and pro-inflammatory effects. This technical guide provides an in-depth analysis of the EP2 receptor's role in neuroinflammation, focusing on the nuanced effects of its activation by agonists. We detail the core signaling pathways, present quantitative data from key studies, outline prevalent experimental protocols, and discuss the implications for therapeutic development.

The EP2 Receptor Signaling Cascade

The EP2 receptor is a Gs (stimulatory G-protein) coupled receptor.[1] Its activation by the endogenous ligand PGE2 or synthetic agonists initiates a signaling cascade primarily through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] However, the functional outcome of this activation is highly context-dependent and diverges into at least two major downstream pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway.[1][3][4]

-

cAMP/PKA Pathway: This canonical pathway is often associated with beneficial effects such as neuroprotection against acute excitotoxicity, enhancement of neuroplasticity, and promotion of neuronal survival.[1][3] PKA can phosphorylate the cAMP Responsive Element Binding Protein (CREB), a transcription factor that mediates the expression of genes involved in neuronal function and survival.[1][5]

-

cAMP/Epac Pathway: In contrast, the Epac pathway is increasingly implicated in the pro-inflammatory and neurotoxic effects of EP2 activation, particularly in microglia.[1][3][6] Activation of Epac can lead to the upregulation of detrimental inflammatory mediators. Studies in classically activated microglia show that the pro-inflammatory effects of EP2 agonists are mimicked by Epac activators but are not significantly affected by PKA inhibitors.[4][6]

-

β-Arrestin Pathway: A third, G-protein-independent pathway involving β-arrestin has also been identified, which may contribute to processes like cell proliferation and migration.[1][3]

The differential engagement of these pathways likely dictates the dual role of the EP2 receptor in CNS pathologies.

Role of EP2 Agonists in Modulating Neuroinflammation

Activation of the EP2 receptor on microglia, the resident immune cells of the CNS, is a primary driver of its role in neuroinflammation.[1] While acute activation can be neuroprotective in specific contexts like ischemic injury, chronic EP2 signaling generally exacerbates neuroinflammatory conditions.[1][7] EP2 agonists have been shown to modulate a wide array of inflammatory mediators.

Data on EP2 Agonist Effects on Inflammatory Mediators

The following tables summarize quantitative findings from in vitro studies on the effects of the selective EP2 agonist Butaprost on classically activated microglia (stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)).

Table 1: Upregulation of Pro-inflammatory Genes by EP2 Agonist

| Gene Product | Cell Type | Treatment | Fold Change / Effect | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Rat Primary Microglia | Butaprost | Exacerbated LPS/IFN-γ induction | [4][6] |

| Inducible NOS (iNOS) | Rat Primary Microglia | Butaprost | Exacerbated LPS/IFN-γ induction | [4][6] |

| Interleukin-6 (IL-6) | Rat Primary Microglia | Butaprost | Exacerbated LPS/IFN-γ induction | [4][6] |

| Interleukin-1β (IL-1β) | Rat Primary Microglia | Butaprost | Exacerbated LPS/IFN-γ induction |[4][6] |

Table 2: Downregulation/Modulation of Inflammatory Genes by EP2 Agonist

| Gene Product | Cell Type | Treatment | Fold Change / Effect | Reference |

|---|---|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Rat Primary Microglia | Butaprost | Blunted LPS/IFN-γ induction | [6] |

| Interleukin-10 (IL-10) | Rat Primary Microglia | Butaprost | Blunted LPS/IFN-γ induction | [4][6] |

| Chemokine (C-C motif) ligand 3 (CCL3) | Rat Primary Microglia | Butaprost | Blunted LPS/IFN-γ induction | [6] |

| Chemokine (C-C motif) ligand 4 (CCL4) | Rat Primary Microglia | Butaprost | Blunted LPS/IFN-γ induction |[6] |

These data illustrate a complex immunomodulatory role for EP2 agonists, where they amplify the expression of certain key pro-inflammatory enzymes and cytokines while simultaneously suppressing others. This mixed immune state highlights the challenges in targeting this receptor for therapeutic benefit.[4] Furthermore, prolonged activation of EP2 receptors with an agonist can induce microglial cell death, a process that may contribute to the resolution phase of neuroinflammation.[2][8][9]

Key Experimental Protocols

Investigating the role of EP2 agonists requires robust in vitro and in vivo models. Below are summaries of common methodologies.

In Vitro: Primary Microglia Culture and Activation

This protocol is used to assess the direct effects of EP2 agonists on microglial inflammatory responses.

-

Isolation and Culture: Primary microglia are isolated from the cerebral cortices of neonatal rat or mouse pups (P1-P3). Mixed glial cultures are established and grown for 10-14 days. Microglia are then separated from the astrocyte layer by gentle shaking and plated for experiments.

-

Pre-treatment: Microglial cultures are pre-treated with a selective EP2 agonist (e.g., Butaprost, 1-2 µM) or vehicle control for a specified period (e.g., 1 hour).

-

Classical Activation: Cells are stimulated with a combination of low-concentration LPS (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to induce a pro-inflammatory M1-like state.[4][6]

-

Sample Collection: At various time points post-stimulation (e.g., 2, 6, 24 hours), cell culture supernatant is collected for protein analysis (ELISA), and cell lysates are prepared for RNA (qRT-PCR) or protein (Western Blot) analysis.

-

Analysis: Gene and protein expression levels of inflammatory markers (e.g., iNOS, COX-2, IL-6, TNF-α) are quantified and compared between treatment groups.

In Vivo: LPS Model of Innate Immunity

This model is used to study the effects of EP2 receptor modulation on systemic or central inflammation and the subsequent neuroinflammatory response.

-

Animal Model: Adult mice (e.g., C57BL/6 wild-type or EP2 knockout) are used.

-

Drug Administration: Animals are pre-treated with a brain-penetrant EP2 agonist or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Induction of Neuroinflammation: A bolus of LPS is administered either systemically (intraperitoneally) or directly into the CNS (intracerebroventricularly) to induce a robust inflammatory response.[7][10]

-

Tissue Collection: At a defined endpoint (e.g., 24-48 hours post-LPS), animals are euthanized, and brain tissue is harvested.

-

Analysis: Brain tissue is processed for various analyses, including:

-

Immunohistochemistry: To visualize and quantify microglial and astrocyte activation (e.g., using Iba1 and GFAP markers).

-

qRT-PCR/Western Blot: To measure the expression of inflammatory genes and proteins in brain homogenates.

-

Lipid Peroxidation Assays: To quantify oxidative stress, a key downstream consequence of neuroinflammation.[10]

-

Conclusion and Future Directions

The activation of the EP2 receptor by agonists plays a complex and often detrimental role in the context of chronic neuroinflammation. The pro-inflammatory effects appear to be largely mediated by the Epac signaling pathway in microglia, leading to the upregulation of neurotoxic mediators.[1][6] While EP2 agonists can be neuroprotective in acute injury models, their potential for exacerbating chronic inflammatory conditions, such as those found in Alzheimer's disease and ALS, presents a significant challenge for therapeutic development.[7][10]

Future drug development efforts may focus on:

-

EP2 Antagonists: Blocking the EP2 receptor is a more direct strategy to mitigate its pro-inflammatory effects and has shown promise in preclinical models of neurodegeneration and status epilepticus.[10][11][12]

-

Biased Agonists: Developing agonists that selectively activate the neuroprotective PKA pathway over the pro-inflammatory Epac pathway could offer a novel therapeutic avenue, although this remains a significant pharmacological challenge.

-

Downstream Pathway Inhibitors: Targeting specific downstream effectors of the Epac pathway may provide a more nuanced approach to controlling EP2-mediated inflammation.

A deeper understanding of the cellular and molecular conditions that dictate the switch between PKA- and Epac-mediated signaling is critical for successfully targeting the EP2 receptor to control neuroinflammation.

References

- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharm.emory.edu [pharm.emory.edu]

- 4. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnmu.njmu.edu.cn [jnmu.njmu.edu.cn]

- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2 Receptor Signaling Regulates Microglia Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2 Receptor Signaling Regulates Microglia Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PGE2 EP2 receptor accelerates disease progression and inflammation in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

The Therapeutic Potential of EP2 Receptor Agonists: A Technical Guide for Drug Development Professionals

An in-depth exploration of the EP2 receptor's role in disease, its signaling pathways, and the therapeutic promise of its selective agonists.

Introduction

The Prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2), a G-protein coupled receptor, has emerged as a compelling therapeutic target for a diverse range of pathologies. Its activation initiates a cascade of intracellular signaling events that play a pivotal role in inflammation, immunity, neuro-modulation, and tissue regeneration. While the ubiquitous nature of its ligand, PGE2, has historically presented challenges for targeted therapy, the development of selective EP2 receptor agonists has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the EP2 receptor, its signaling mechanisms, and the therapeutic potential of its agonists, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers and drug development professionals.

EP2 Receptor Signaling Pathways

The EP2 receptor primarily signals through the canonical Gs-alpha subunit (Gαs) pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] However, the signaling cascade is more complex, with evidence supporting the involvement of alternative pathways that contribute to the diverse physiological and pathological effects of EP2 activation.

Canonical Gs-cAMP-PKA Pathway

Upon agonist binding, the EP2 receptor undergoes a conformational change, facilitating its coupling to the Gs protein. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase to produce cAMP from ATP. Elevated cAMP levels activate PKA, which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[2][3]

Alternative Signaling Pathways

Beyond the classical Gs-cAMP-PKA axis, EP2 receptor activation can also trigger other signaling cascades:

-

GSK-3β/β-catenin Pathway: EP2 signaling can lead to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[2][3] This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and migration.[2]

-

β-arrestin Pathway: Like many GPCRs, the EP2 receptor can also signal through β-arrestin-dependent mechanisms. Upon agonist binding, GRKs (G protein-coupled receptor kinases) phosphorylate the intracellular domains of the EP2 receptor, creating a binding site for β-arrestins. This interaction can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2), which can influence cell survival and proliferation.[4][5]

Therapeutic Potential of EP2 Receptor Agonists

The diverse signaling capabilities of the EP2 receptor translate into a wide range of physiological and pathological functions, making it a promising target for therapeutic intervention.

Bone Formation and Fracture Healing

EP2 receptor agonists have demonstrated significant potential in promoting bone formation and accelerating fracture healing.[6] The anabolic effect on bone is primarily mediated through the cAMP pathway in osteoblasts.[7] Preclinical studies have shown that local administration of selective EP2 agonists can enhance callus formation, increase bone mineral density, and improve the biomechanical strength of healing fractures.[6][8]

Neuroprotection and Neurodegeneration

The role of EP2 receptor activation in the central nervous system is complex and context-dependent. In acute neuronal injury models, such as ischemia, EP2 agonism has been shown to be neuroprotective. However, in chronic neuroinflammatory conditions like Alzheimer's and Parkinson's disease, EP2 receptor activation on microglia can exacerbate inflammation and neuronal damage. This dual role highlights the importance of developing strategies for targeted and controlled EP2 modulation in neurological disorders.

Inflammation and Immunity

EP2 receptor activation plays a significant role in modulating inflammatory and immune responses. It can suppress the function of various immune cells, including T cells and macrophages, and inhibit the production of pro-inflammatory cytokines. This immunomodulatory effect suggests the potential of EP2 agonists in treating certain inflammatory and autoimmune diseases.

Cancer

The involvement of the EP2 receptor in cancer is multifaceted. In some cancer types, EP2 activation has been linked to tumor progression, angiogenesis, and metastasis.[3] Conversely, in other contexts, EP2 agonism has been shown to inhibit cancer cell growth.[3] The conflicting data underscore the need for a thorough understanding of the specific tumor microenvironment and the downstream effects of EP2 signaling in different cancer types before considering therapeutic applications.

Quantitative Data on EP2 Receptor Agonists

The development of selective EP2 receptor agonists has been crucial for elucidating the receptor's function and exploring its therapeutic potential. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several key EP2 agonists.

Table 1: Binding Affinity (Ki) of Selective EP2 Receptor Agonists

| Compound | EP2 Ki (nM) | Selectivity vs. other EP Receptors | Reference |

| Butaprost | ~32-2400 | Moderate | [9] |

| CP-533,536 | 50 | High | [9] |

| ONO-AE1-259-01 | 1.8 | High | [9] |

| PGN-9856 | < 5 | High | [1][10] |

Table 2: Functional Potency (EC50) of Selective EP2 Receptor Agonists in cAMP Assays

| Compound | EC50 (nM) | Cell Line | Reference |

| Butaprost | ~32 | HEK293 | [9] |

| CP-544,326 | 2.8 | Not Specified | [11][12] |

| Omidenepeg | 8.3 | Not Specified | [12] |

| PGN-9856 | ~0.1-0.3 | HEK293 | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the preclinical evaluation of EP2 receptor agonists. This section provides an overview of key in vitro and in vivo methodologies.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the EP2 receptor.

Principle: A radiolabeled ligand with known high affinity for the EP2 receptor (e.g., [3H]-PGE2) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the EP2 receptor). The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human EP2 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg).

-

Add a fixed concentration of radioligand (e.g., [3H]-PGE2 at a concentration near its Kd).

-

Add varying concentrations of the unlabeled test compound.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled EP2 ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of a test compound to activate the EP2 receptor and stimulate the production of intracellular cAMP.

Principle: Cells expressing the EP2 receptor are treated with the test compound. Agonist binding to the EP2 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. The amount of cAMP produced is then quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

Detailed Protocol (using HTRF):

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human EP2 receptor.

-

Seed the cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and a reference agonist (e.g., PGE2).

-

Remove the culture medium from the cells and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compounds and controls to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate at room temperature to allow the competitive binding to occur.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).

-

Plot the HTRF ratio against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

In Vivo Models

This model is used to evaluate the efficacy of EP2 agonists in promoting bone repair.[1][9][10][13]

Surgical Procedure:

-

Anesthetize the rat and prepare the surgical site on the hind limb.

-

Make a lateral incision to expose the femur.

-

Create a standardized transverse osteotomy in the mid-diaphysis of the femur using a bone saw or Gigli saw.

-

Stabilize the fracture with an intramedullary pin or an external fixator.

-

Close the incision in layers.

Drug Administration and Analysis:

-

Administer the EP2 agonist locally at the fracture site (e.g., via a carrier matrix) or systemically (e.g., via subcutaneous injection).

-

Monitor fracture healing at various time points using radiography to assess callus formation and bridging.

-

At the end of the study, harvest the femurs for micro-computed tomography (µCT) analysis to quantify callus volume and bone mineral density.

-

Perform histological analysis (e.g., H&E and Safranin O staining) to evaluate tissue composition within the callus.

-

Conduct biomechanical testing to determine the strength of the healed bone.

This model is used to assess the effect of EP2 agonists on tumor growth in vivo.[14][15][16][17]

Procedure:

-

Culture human cancer cells (e.g., prostate cancer cell line PC-3) in vitro.[14][17]

-

Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor growth.[17]

-

Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the EP2 agonist or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).

-

Measure tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).[16]

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or gene expression analysis).

Conclusion

The EP2 receptor represents a promising and druggable target with therapeutic potential across a spectrum of diseases. Its intricate signaling network and diverse physiological roles necessitate a thorough and nuanced approach to drug discovery and development. This technical guide has provided a foundational understanding of the EP2 receptor, its agonists, and the methodologies required for their evaluation. For researchers and drug development professionals, a deep appreciation of the quantitative aspects of agonist-receptor interactions, coupled with robust experimental validation, will be paramount in translating the therapeutic promise of EP2 receptor agonists into clinical reality. As our understanding of the tissue-specific and context-dependent effects of EP2 signaling continues to evolve, so too will the opportunities for innovative therapeutic strategies targeting this important receptor.

References

- 1. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats [jove.com]

- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostaglandin E2 receptor, EP2, stimulates keratinocyte proliferation in mouse skin by G protein-dependent and {beta}-arrestin1-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Animal Models for Studying Bone Fracture Healing | MDPI [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Video: Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats [jove.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. yeasenbio.com [yeasenbio.com]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of EP2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for agonists of the E-type prostanoid receptor 2 (EP2). The EP2 receptor, a Gs protein-coupled receptor (GPCR), is a key therapeutic target for a range of conditions including glaucoma, inflammation, and bone disorders. Understanding the intricate relationship between the chemical structure of a ligand and its ability to bind to and activate the EP2 receptor is paramount for the rational design of novel, potent, and selective agonists.

EP2 Receptor Signaling Pathway

Activation of the EP2 receptor by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), or synthetic agonists initiates a well-defined signaling cascade. This pathway is central to the physiological and pharmacological effects mediated by this receptor.

Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1][2][3][4] PKA and EPAC, in turn, phosphorylate a multitude of intracellular proteins, leading to the modulation of various cellular processes.

EP2 Receptor Signaling Pathway Diagram

Structure-Activity Relationship of EP2 Agonists

The development of selective EP2 agonists has led to the identification of key structural features that govern their potency and selectivity. These agonists can be broadly classified into two categories: prostanoid and non-prostanoid analogues.

Prostanoid EP2 Agonists

Prostanoid agonists are structurally related to the endogenous ligand, PGE2. Modifications to the PGE2 scaffold have yielded compounds with enhanced selectivity for the EP2 receptor.

| Compound | Structure | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Profile | Reference |

| PGE2 | Endogenous Ligand | 3.6 (hEP2) | 8.3 (hEP2) | Non-selective | [5] |

| Butaprost | Prostanoid Analogue | >1000 (hEP1, hEP3, hEP4) | - | Selective for EP2 over other EP receptors. | [6] |

| ONO-AE1-259 | Prostanoid Analogue | - | Potent and selective EP2 agonist | - | [6] |

Table 1: Pharmacological data for selected prostanoid EP2 agonists. "h" denotes human receptor.

Key SAR insights for prostanoid agonists include:

-

Modifications at the C1 position: The carboxylic acid at the C1 position is crucial for activity. Esterification can lead to prodrugs that are hydrolyzed in vivo to the active acid form.

-

Alterations of the cyclopentane (B165970) ring: Modifications to the cyclopentane ring, such as the introduction of a chlorine atom at the 9-position, have been shown to increase chemical stability and maintain potency.[6]

-

Omega (ω) chain modifications: Alterations to the ω-chain can significantly impact selectivity.

Non-Prostanoid EP2 Agonists

Non-prostanoid agonists represent a structurally diverse class of compounds that often exhibit improved selectivity and pharmacokinetic properties compared to their prostanoid counterparts.

| Compound | Structure | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Profile | Reference |

| Omidenepag (active metabolite of Omidenepag Isopropyl) | (Pyridin-2-ylamino)acetic acid derivative | 3.6 (hEP2) | 8.3 (hEP2) | Highly selective for EP2. Ki > 6000 nM for other prostanoid receptors. | [5][7] |

| CP-533,536 | Non-prostanoid | - | Potent and selective EP2 agonist | - | [8] |

Table 2: Pharmacological data for selected non-prostanoid EP2 agonists. "h" denotes human receptor.

The discovery of non-prostanoid agonists has opened new avenues for therapeutic development. The SAR for these compounds is highly dependent on the specific chemical scaffold. For the (pyridin-2-ylamino)acetic acid series, which includes Omidenepag, key structural features include the pyrazole (B372694) moiety and the pyridin-3-ylsulfonyl group, which are critical for potent and selective EP2 agonism.[8]

Experimental Protocols

The determination of the SAR for EP2 agonists relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments cited in the development of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the EP2 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the EP2 receptor by a test compound.

Materials:

-

Membrane preparations from cells expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGE2.

-

Test compounds.

-

Assay buffer (e.g., 10 mM MES/KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl2).

-

Scintillation fluid and counter.

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound.

-

The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[9]

cAMP Functional Assay

This assay measures the functional potency (EC50) of a test compound by quantifying the agonist-induced increase in intracellular cAMP.

Objective: To determine the concentration-response curve for a test compound's ability to stimulate cAMP production in cells expressing the EP2 receptor.

Materials:

-

Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).[6]

-

Test compounds.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Plate the EP2-expressing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[9]

-

Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

EP2 Agonist Screening Workflow

Conclusion

The exploration of the structure-activity relationship of EP2 receptor agonists has been a fruitful area of research, leading to the development of highly potent and selective therapeutic candidates. The transition from prostanoid to non-prostanoid scaffolds has significantly advanced the field, offering improved drug-like properties. A thorough understanding of the SAR, guided by robust in vitro assays, remains a critical component in the design of the next generation of EP2 receptor modulators for a variety of therapeutic applications.

References

- 1. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mathematical models for the EP2 and EP4 signaling pathways and their crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a highly selective EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ocular Tissue Distribution of Omidenepag Isopropyl in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

Physiological Effects of Selective EP2 Receptor Activation: A Technical Guide

The prostaglandin (B15479496) E2 (PGE2) receptor 2 subtype (EP2), a G protein-coupled receptor (GPCR), is a critical mediator of a wide array of physiological and pathological processes. Its activation by the endogenous ligand PGE2 initiates a cascade of intracellular signaling events that influence inflammation, immunity, cardiovascular tone, neural activity, and reproductive functions.[1][2] Due to its diverse roles, the selective activation of the EP2 receptor presents a promising, yet complex, therapeutic strategy. This technical guide provides an in-depth overview of the physiological consequences of selective EP2 receptor activation, focusing on its signaling pathways, systemic effects, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.

EP2 Receptor Signaling Pathways

The EP2 receptor is a prototypical Gs-coupled receptor.[1][3] Upon agonist binding, it undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gs. This initiates several downstream signaling cascades, with the canonical pathway involving the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] However, EP2 signaling is multifaceted, also engaging non-canonical pathways that are independent of Gs or cAMP.

Key Downstream Pathways:

-

Gαs-cAMP-PKA Pathway: The activated Gs alpha subunit (Gαs) stimulates adenylyl cyclase, which converts ATP to cAMP.[1][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB) transcription factor, to modulate gene expression and cellular function.[1][6]

-

Epac Pathway: In addition to PKA, cAMP can also activate the Exchange Protein Directly Activated by cAMP (Epac).[6][7] This PKA-independent pathway is implicated in mediating some of the pro-inflammatory and neurotoxic effects associated with chronic EP2 activation, particularly in glial cells.[8]

-

β-Catenin Pathway: EP2 activation can lead to the activation of the β-catenin signaling pathway, which is crucial for regulating gene transcription related to cell migration, proliferation, and adhesion.[1][5]

-

β-Arrestin-Mediated Signaling: More recently, EP2 has been shown to engage β-arrestin in a G protein-independent manner. This can initiate signaling through pathways like phosphoinositide 3-kinase (PI3K)/Akt and Ras/extracellular-signal-regulated kinase (ERK), which are important for cell proliferation and migration.[8][9]

Physiological Effects of Selective EP2 Activation

The widespread expression of the EP2 receptor results in pleiotropic physiological effects upon its selective activation.[5] These effects can be both beneficial and detrimental depending on the tissue context and the nature of the stimulus (acute vs. chronic).

Immune System

EP2 receptor activation has a complex, often immunomodulatory, role. While it can promote certain inflammatory responses, it also has potent anti-inflammatory actions.[5]

-

Anti-Inflammatory Effects: Activation of EP2 can suppress the function of pro-inflammatory cells like neutrophils, macrophages, and various T-cell subtypes.[5] It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-12 from macrophages.[10] In murine models, selective EP2 agonism consistently inhibits mast cell degranulation, a key event in allergic reactions.[11][12]

-